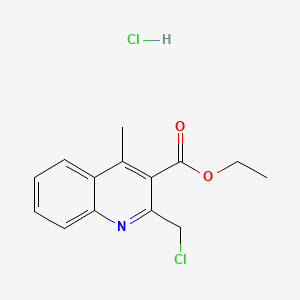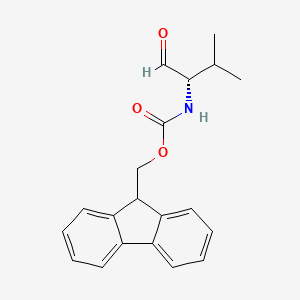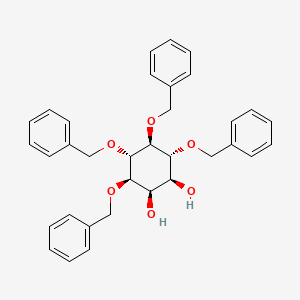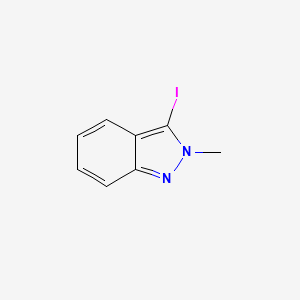
3-iodo-2-methyl-2H-indazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Iodo-2-methyl-2H-indazole (IMI) is a heterocyclic organic compound belonging to the class of indazoles. It is a colorless solid that is soluble in most organic solvents. IMI has been the subject of scientific research for its potential applications in organic synthesis, medicinal chemistry, and biochemistry.
Applications De Recherche Scientifique
Antibacterial and Antifungal Properties
Indazole derivatives, including 3-iodo-2-methyl-2H-indazole, have been studied for their biological properties. They exhibit a range of biological activities, including antimicrobial effects. A series of N-methyl-3-aryl inazoles has demonstrated potency against bacterial strains like Xanthomonas campestris, Bacillus cereus, Escherichia coli, Bacillus megaterium, and a fungal strain Candida albicans. These properties make indazole derivatives, including the 3-iodo-2-methyl variant, of significant interest in the development of new antimicrobial agents (Panda et al., 2022).
Structural and Spectroscopic Analysis
Indazoles, such as this compound, are also of interest in structural and spectroscopic studies. The structures of various NH-indazoles have been determined, showcasing how substituents can affect the supramolecular structure of these compounds. For instance, 3-methyl-1H-indazole forms hydrogen-bonded dimers, while other derivatives form more complex structures. These studies are crucial for understanding the chemical behavior of indazoles and how they interact in different environments, which is essential for their application in various scientific fields (Teichert et al., 2007).
Synthesis and Modification
The synthesis and modification of indazole derivatives are vital areas of research, particularly for creating compounds with desirable biological or chemical properties. This compound can undergo various chemical reactions, including palladium-catalyzed cross-coupling, to produce novel compounds. These synthetic strategies are fundamental in the development of new drugs and materials. For example, the efficient synthesis of novel 3-heteroaryl N-1-functionalized indazoles via palladium cross-coupling reactions highlights the versatility of indazole derivatives in chemical synthesis (Fraile et al., 2011).
Mécanisme D'action
Target of Action
3-Iodo-2-methyl-2H-indazole is a derivative of the indazole family . Indazole-containing compounds have a wide variety of medicinal applications, including antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . They can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .
Mode of Action
For instance, some indazoles act as selective inhibitors of certain enzymes, leading to changes in cellular processes .
Biochemical Pathways
Indazoles are known to influence a variety of biochemical pathways due to their broad range of biological properties .
Result of Action
Indazole derivatives are known to exhibit a range of bioactivities, including anti-inflammatory, antibacterial, anti-hiv, antiarrhythmics, antifungal, and antitumor activities .
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
3-Iodo-2-methyl-2H-indazole plays a significant role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. One of the key interactions involves its binding to specific enzymes, which can either inhibit or activate their activity. For instance, it has been observed to interact with phosphoinositide 3-kinase (PI3K), an enzyme involved in cell growth and survival pathways . This interaction can lead to the modulation of downstream signaling pathways, affecting various cellular processes.
Cellular Effects
The effects of this compound on different cell types and cellular processes are profound. It has been shown to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound can inhibit the PI3K/Akt pathway, leading to reduced cell proliferation and increased apoptosis . Additionally, it can affect the expression of genes involved in cell cycle regulation, further impacting cell growth and survival.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to the active site of enzymes, either inhibiting or activating their function. For instance, its interaction with PI3K involves binding to the enzyme’s catalytic domain, preventing the phosphorylation of downstream targets . This inhibition can lead to a cascade of effects, including changes in gene expression and cellular metabolism.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to this compound in in vitro and in vivo studies has revealed sustained effects on cellular signaling pathways and gene expression, although the extent of these effects can vary.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it can effectively modulate enzyme activity and cellular processes without causing significant toxicity. At higher doses, it may exhibit toxic or adverse effects, such as hepatotoxicity or nephrotoxicity . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without inducing toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. It can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have distinct biological activities . These metabolic processes can influence the overall efficacy and safety profile of the compound, affecting its use in biochemical research and therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can be actively transported across cell membranes, allowing it to reach its intracellular targets . Additionally, its distribution within tissues can be influenced by factors such as tissue perfusion and binding affinity to cellular components, affecting its localization and accumulation.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the cytoplasm or nucleus, where it can interact with enzymes and other biomolecules to exert its biochemical effects.
Propriétés
IUPAC Name |
3-iodo-2-methylindazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7IN2/c1-11-8(9)6-4-2-3-5-7(6)10-11/h2-5H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPGNCHMFUCTNAW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C2C=CC=CC2=N1)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7IN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10469280 |
Source


|
| Record name | 3-iodo-2-methyl-2H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10469280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
49572-64-7 |
Source


|
| Record name | 3-iodo-2-methyl-2H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10469280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(Benzyloxy)carbonyl]-5-methyl-N-(2-phenoxybenzoyl)tryptophan](/img/structure/B1339523.png)
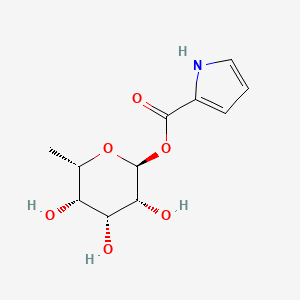


![methyl 3-methyl-4-[[(2S)-pyrrolidin-2-yl]methoxy]benzoate](/img/structure/B1339533.png)
![cis-8-Boc-3,8-diazabicyclo[4.2.0]octane](/img/structure/B1339535.png)



![3-(1-Bromo-8-chloroimidazo[1,5-A]pyrazin-3-YL)cyclobutanone](/img/structure/B1339546.png)

